2-Amino-5-bromo-4-pyrimidinol

Description

Overview of Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Materials Science

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that plays a crucial role in various scientific fields. nih.gov As a core component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. nih.gov This biological significance makes pyrimidine and its derivatives a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. nih.govbohrium.com Pyrimidine-based compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netrsc.org

Beyond medicine, the unique electronic properties of the pyrimidine ring system have attracted significant attention in materials science. mdpi.com Its electron-deficient nature, which can be tuned by substitution, makes it a valuable component in the design of functional materials with specific optical and electronic characteristics. mdpi.comrsc.org Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, are explored for their photophysical properties and applications in modern materials. mdpi.comresearchgate.net

Significance of Halogenated Pyrimidine Derivatives

In synthetic chemistry, halogenated pyrimidines are highly versatile intermediates. The halogen atom acts as a leaving group, facilitating a variety of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, which allows for the construction of complex, polysubstituted pyrimidine derivatives. beilstein-journals.orgresearchgate.net The ability to strategically place halogens on the pyrimidine core provides a powerful tool for creating diverse molecular libraries for drug discovery and materials research. beilstein-journals.org

Contextualizing 2-Amino-5-bromo-4-pyrimidinol within Pyrimidine Research

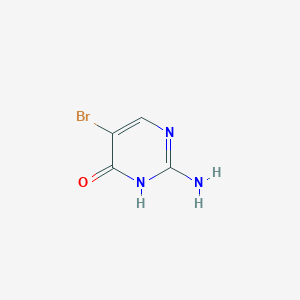

Within the extensive family of pyrimidine derivatives, this compound (also known as 2-amino-5-bromo-4(3H)-pyrimidinone) is a notable compound. Its structure features an amino group at the 2-position, a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the keto form), and a bromine atom at the 5-position. This specific arrangement of functional groups makes it a valuable building block for further chemical modification. alfa-chemistry.com The bromine atom, in particular, serves as a reactive handle for introducing new substituents onto the pyrimidine ring through various coupling reactions. nih.gov Research on this compound and its analogs has explored their synthesis, reactivity, and potential applications, particularly in the development of novel bioactive molecules. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-bromo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLZQTZTKDRRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333576 | |

| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61937-71-1 | |

| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies of 2 Amino 5 Bromo 4 Pyrimidinol

Synthetic Pathways for 2-Amino-5-bromo-4-pyrimidinol and its Analogues

The synthesis of this compound and its related structures can be achieved through various chemical reactions. These pathways are often designed to be efficient and allow for the introduction of diverse substituents to explore their impact on the molecule's activity.

Regioselective Synthesis Methods

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing substituted pyrimidinols. A notable method for achieving regioselective substitution is through a lithiation-substitution protocol. nih.gov This technique has been successfully employed to synthesize a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C-6 position. nih.gov The process involves the selective deprotonation of the pyrimidine (B1678525) ring using a strong base, followed by the introduction of an electrophile to the desired position.

Another example of regioselective synthesis involves the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia. This reaction predominantly yields 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can then be further reacted with secondary amines to produce 4-amino-5-bromo-2-substituted aminopyrimidines. researchgate.net

The table below summarizes a regioselective synthesis approach for 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones.

| Starting Material | Reagent | Position of Substitution | Product | Reference |

| 2-Amino-5-bromo-4(3H)-pyrimidinone | n-Butyllithium, then Electrophile | C-6 | 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinone | nih.gov |

Green Chemistry Approaches in Pyrimidinol Synthesis

Traditional methods for synthesizing pyrimidines often involve hazardous solvents and toxic reagents, which pose environmental and health risks. rasayanjournal.co.in In response, green chemistry principles are increasingly being applied to pyrimidine synthesis to develop more sustainable and environmentally friendly processes. rasayanjournal.co.inpowertechjournal.com These approaches focus on minimizing waste, using safer solvents, and improving energy efficiency.

Key green chemistry strategies applicable to pyrimidinol synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.in

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance reaction rates and efficiency. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, or in a benign solvent like water, minimizes the use of volatile organic compounds. researchgate.netjmaterenvironsci.com

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, are highly atom-economical and can simplify synthetic procedures. jmaterenvironsci.com

Use of Catalysts: Employing catalysts can lead to more efficient and selective reactions, often under milder conditions. rasayanjournal.co.in

While specific green synthesis methods for this compound are not extensively detailed in the provided search results, the general principles of green chemistry are broadly applicable to the synthesis of pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.comresearchgate.netjmaterenvironsci.com For instance, the use of water as a solvent in the synthesis of pyrano[2,3,d]pyrimidine derivatives highlights a greener alternative to traditional organic solvents. jmaterenvironsci.com

Electrochemical Synthesis and Functionalization

Electrochemical synthesis offers a powerful and often more environmentally friendly alternative to traditional chemical methods. mdpi.com This technique uses electricity to drive chemical reactions, often avoiding the need for harsh reagents. mdpi.com The electrochemical approach can be applied to the synthesis and functionalization of various heterocyclic compounds, including pyrimidines.

Recent advancements have demonstrated the electrochemical synthesis of pyrazolines and pyrazoles, which are also nitrogen-containing heterocycles, suggesting the potential for similar methods to be applied to pyrimidinol synthesis. nih.gov For example, electrochemical methods have been used for the synthesis of pyridine (B92270) carboxamides from pyridine carbohydrazides and amines in an aqueous medium, showcasing a green and efficient process. rsc.org The electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines further illustrates the utility of this method in creating complex heterocyclic structures. rsc.org Although direct electrochemical synthesis of this compound is not explicitly described, the principles and methodologies are transferable and represent a promising area for future research.

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization of the this compound scaffold is a crucial step in understanding its structure-activity relationship (SAR). By systematically modifying different parts of the molecule, researchers can identify which functional groups are essential for its biological activity and which can be altered to improve properties like potency and selectivity.

Introduction of Substituents at Key Positions

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the pyrimidine ring.

Substitution at the C-6 Position: Research has shown that introducing various substituents at the C-6 position of the 2-amino-5-bromo-4(3H)-pyrimidinone core can modulate its antiviral activity. nih.gov A study involving the synthesis of a series of 6-substituted derivatives revealed that while some compounds were active against different virus strains, their efficacy was often close to their toxicity threshold. nih.govresearchgate.net This highlights the delicate balance between activity and toxicity that must be managed during derivatization.

For example, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone was found to be an interferon inducer with antiviral activity. researchgate.net Further studies on analogues showed that mono- and difluorophenyl substituents at this position were potent interferon inducers and antiviral agents. researchgate.net In contrast, monomethoxyphenyl analogues were potent antivirals but weak interferon inducers, demonstrating that even subtle structural changes can lead to dramatic shifts in biological activity. researchgate.net

The table below illustrates the effect of different substituents at the C-6 position on the biological activity of this compound analogues.

| C-6 Substituent | Biological Activity | Reference |

| Phenyl | Interferon inducer, antiviral | researchgate.net |

| Mono- and Difluorophenyl | Potent interferon inducer, potent antiviral | researchgate.net |

| Monomethoxyphenyl | Potent antiviral, weak interferon inducer | researchgate.net |

Substitution at the 5-Position: The halogen at the 5-position also plays a critical role in the biological profile of these compounds. The historical development of these molecules involved systematic investigations into halogenated pyrimidine derivatives. It was discovered that replacing the bromine at the 5-position with iodine could alter the biological activity while retaining the core interferon-inducing capabilities. This demonstrated the importance of halogen substitution patterns in optimizing biological effects.

Scaffold Hopping Strategies for Novel Analogues

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different one, while aiming to retain or improve its biological activity. niper.gov.in This approach is used to discover new drug-like molecules with potentially better properties, such as improved metabolic stability or novel intellectual property. niper.gov.inrsc.org

In the context of pyrimidine-based compounds, scaffold hopping can lead to the discovery of novel analogues with interesting biological profiles. For instance, a scaffold hopping approach was used to generate new aryl-2-amino pyrimidine analogues that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This strategy involved replacing a 2-aminoimidazole (2-AI) heterocycle with a 2-aminopyrimidine (B69317) (2-AP) scaffold. nih.gov

Another example is the development of CSF1R inhibitors, where a scaffold-hopping strategy was employed to incorporate a dipyridine moiety from Pexidartinib onto a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com This highlights how fragments from known active compounds can be integrated into new scaffolds to create novel inhibitors. mdpi.com While not directly applied to this compound in the provided results, these examples demonstrate the power of scaffold hopping to generate diverse and potentially more effective analogues of pyrimidine-based compounds. nih.govresearchgate.netmdpi.com

Synthesis of Fused Pyrimidine Systems (e.g., pyrazolo[3,4-d]pyrimidines)

The synthesis of fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, from this compound represents a key strategy in the derivatization of this compound for various chemical and pharmaceutical applications. While direct, one-pot conversions are not extensively documented, a common and logical synthetic approach involves a multi-step sequence. This typically begins with the strategic modification of the pyrimidine core, followed by a cyclization reaction to construct the fused pyrazole (B372694) ring.

A prevalent method for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold involves the cyclocondensation of a suitably functionalized pyrimidine with a hydrazine (B178648) derivative. In the context of starting with this compound, a plausible pathway is the reaction with hydrazine hydrate (B1144303). This reaction is anticipated to proceed through the formation of an intermediate that subsequently undergoes intramolecular cyclization to yield the desired fused heterocyclic system.

The initial step in this proposed synthesis is the reaction of this compound with hydrazine hydrate. This reaction can lead to the formation of a key intermediate, 2-amino-5-hydrazinyl-4-pyrimidinol, through the nucleophilic displacement of the bromine atom at the C-5 position by hydrazine. The presence of the amino group at C-2 and the hydroxyl group at C-4 on the pyrimidine ring are crucial for the subsequent cyclization step.

Following the formation of the hydrazinyl intermediate, the construction of the fused pyrazolo[3,4-d]pyrimidine ring system is achieved through an intramolecular cyclization. This step typically involves the reaction of the hydrazinyl group with a suitable one-carbon electrophile, or through the inherent reactivity of the pyrimidine ring substituents. For instance, the cyclization can be facilitated by reacting the intermediate with reagents like formic acid or triethyl orthoformate, which provide the necessary carbon atom to complete the pyrazole ring.

The general reaction scheme can be depicted as follows:

Step 1: Formation of the Hydrazinyl Intermediate

The reaction of this compound with hydrazine hydrate under appropriate conditions (e.g., reflux in a suitable solvent like ethanol) would yield 2-amino-5-hydrazinyl-4-pyrimidinol.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

The resulting intermediate can then be treated with a cyclizing agent. For example, refluxing with formic acid would lead to the formation of a 1H-pyrazolo[3,4-d]pyrimidin-4-ol derivative. The amino group from the hydrazine attacks the carbonyl carbon of the formic acid, followed by intramolecular condensation and dehydration to form the fused pyrazole ring.

It is important to note that the synthesis of pyrazolo[3,4-d]pyrimidines is a well-established area of research, with numerous methods starting from various pyrazole or pyrimidine precursors mdpi.comekb.egnih.govimist.manih.govsemanticscholar.org. For instance, syntheses often commence from 5-aminopyrazole-4-carbonitriles which are then cyclized to form the pyrimidine ring mdpi.comnih.govimist.masemanticscholar.org. Another common approach involves the use of dihalopyrimidines which react with hydrazines to form the fused pyrazole ring nih.govgoogle.com. While a direct synthesis from this compound is not explicitly detailed in the provided search results, the proposed pathway is based on these established principles of heterocyclic synthesis.

The following table summarizes a plausible synthetic route and the key reagents involved.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose of Reagents |

| 1 | This compound | Hydrazine hydrate | 2-Amino-5-hydrazinyl-4-pyrimidinol | Nucleophilic substitution of bromine |

| 2 | 2-Amino-5-hydrazinyl-4-pyrimidinol | Formic acid or Triethyl orthoformate | 1H-Pyrazolo[3,4-d]pyrimidin-4-ol derivative | Cyclization to form the fused pyrazole ring |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govstaigent.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H-NMR and ¹³C-NMR Analysis

While specific experimental data for 2-Amino-5-bromo-4-pyrimidinol is not widely published, analysis of closely related analogs like 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) and other substituted pyrimidines allows for the prediction of its spectral characteristics. researchgate.net

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The amino (-NH₂) protons would likely appear as a broad singlet in the range of δ 5.5–6.5 ppm. The single proton on the pyrimidine (B1678525) ring (at position 6) would appear as a singlet in the aromatic region, with its exact chemical shift influenced by the electronic effects of the adjacent amino, bromo, and hydroxyl groups. For comparison, in 2-Amino-5-bromo-6-methyl-4-pyrimidinol, the aromatic protons are observed around δ 6.5 ppm. The hydroxyl (-OH) proton signal is also expected, though its position can vary and it may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. For this compound, four distinct signals are anticipated for the four carbon atoms of the pyrimidine ring. The carbon atom bonded to the bromine (C5) is expected to have a chemical shift around δ 90–100 ppm. The other ring carbons (C2, C4, and C6) would appear in the range of δ 150–170 ppm, with their precise locations determined by the attached functional groups. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method are often employed to support experimental assignments for such molecules. researchgate.net

Predicted NMR Data for this compound

| Spectroscopy Type | Atom/Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H-NMR | -NH₂ | 5.5 - 6.5 (broad singlet) | Chemical shift can be concentration and solvent dependent. |

| ¹H-NMR | C6-H | ~6.5 - 7.5 (singlet) | Position influenced by adjacent substituents. |

| ¹H-NMR | -OH | Variable (broad) | Signal may be broad and exchangeable with D₂O. |

| ¹³C-NMR | C5-Br | 90 - 100 | Directly attached to the electronegative bromine atom. |

| ¹³C-NMR | C2, C4, C6 | 150 - 170 | Represents the other carbons in the pyrimidine ring. |

2D NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR techniques are invaluable. While specific 2D NMR studies on this compound are scarce, the application of standard techniques can be described.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. However, as the C6-H is expected to be a singlet with no adjacent protons, significant cross-peaks might not be observed unless long-range couplings are present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the C6-H proton signal to the C6 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is useful for confirming stereochemistry and conformation. ku.edu

Infrared (IR) and Raman Spectroscopyresearchgate.netnih.govchemicalbook.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and analyzing the structure of the pyrimidine ring. researchgate.net

Vibrational Mode Analysis of the Pyrimidine Ringresearchgate.netchemicalbook.com

The pyrimidine ring has a set of characteristic vibrational modes. These include ring stretching, ring breathing, and in-plane and out-of-plane bending vibrations.

Ring Stretching: The C-C and C-N stretching vibrations within the pyrimidine ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

Ring Breathing Mode: A prominent and sharp band corresponding to the symmetric "breathing" of the entire ring is a key feature in the Raman spectra of pyrimidines, often found around 1000 cm⁻¹. acs.org

Out-of-Plane Bending: C-H out-of-plane bending modes are observed in the 700-1000 cm⁻¹ range. ias.ac.in

Studies on pyrimidine itself show that intermolecular interactions, such as hydrogen bonding, can cause shifts in these vibrational frequencies. nih.govacs.orgmst.edu For this compound, the presence of the amino and hydroxyl groups would facilitate strong hydrogen bonding, influencing the ring's vibrational frequencies.

Identification of Functional Group Vibrationssielc.com

The IR and Raman spectra are particularly useful for identifying the key functional groups attached to the pyrimidine core.

N-H Vibrations: The amino group (-NH₂) gives rise to characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ range (one for asymmetric and one for symmetric stretching). libretexts.org An NH₂ scissoring (bending) mode is expected near 1600-1650 cm⁻¹. researchgate.net

O-H Vibrations: The hydroxyl group (-OH) exhibits a broad O-H stretching band, usually in the 3200-3600 cm⁻¹ region, with the broadening caused by hydrogen bonding. In-plane and out-of-plane O-H bending vibrations are found at lower frequencies. researchgate.net

C-Br Vibration: The carbon-bromine (C-Br) stretching vibration is expected to appear at a lower wavenumber, typically in the 500-650 cm⁻¹ range. researchgate.net

Vibrational Frequency Assignments for this compound (Based on Analogs)

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Type | Reference |

|---|---|---|---|

| 3300 - 3500 | N-H stretching (asymmetric & symmetric) | IR, Raman | |

| 3200 - 3600 | O-H stretching (broad) | IR | |

| 1600 - 1650 | N-H scissoring | IR, Raman | researchgate.net |

| 1400 - 1600 | C=C and C=N ring stretching | IR, Raman | researchgate.net |

| ~1000 | Ring breathing mode | Raman | acs.org |

| 500 - 650 | C-Br stretching | IR, Raman | researchgate.net |

Mass Spectrometry (MS)staigent.comnih.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through fragmentation analysis.

For this compound (C₄H₄BrN₃O), the exact mass is 188.95 u, and the molecular weight is approximately 190.00 g/mol . staigent.com A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺. libretexts.orgmiamioh.edu Therefore, one would expect to see prominent peaks at m/z 189 and 191. The mass spectrum of the related compound 2-Amino-5-bromopyrimidine clearly shows this pattern with peaks at m/z 173 and 175. nih.gov

The fragmentation pattern provides further structural clues. Upon ionization, the molecular ion can break apart into smaller, characteristic fragments. Common fragmentation pathways for this molecule could include:

Loss of a bromine radical (•Br), leading to a fragment ion at m/z 110.

Loss of small, stable molecules like carbon monoxide (CO) or hydrocyanic acid (HCN). savemyexams.com

Alpha-cleavage adjacent to the amino group. libretexts.org

Analysis of these fragment ions helps to piece together and confirm the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For this compound, HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass.

The chemical formula for this compound is C4H4BrN3O. The presence of bromine is particularly notable due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass-to-charge (m/z) units.

Based on its elemental composition, the theoretical exact mass and molecular weight have been reported. staigent.com

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Chemical Formula | C4H4BrN3O |

| Exact Mass | 188.95 |

| Molecular Weight | 190.00 |

| m/z Ratio | 188.95 (100.0%), 190.95 (97.3%) |

This table is interactive. Click on the headers to sort.

Fragmentation Pattern Analysis

While specific experimental fragmentation data for this compound is not extensively detailed in the available literature, a theoretical analysis based on the compound's structure allows for the prediction of its mass spectrometric fragmentation pathways under electron impact (EI) or other ionization methods. The fragmentation pattern provides a "fingerprint" that can aid in structural confirmation.

The molecular ion peak ([M]⁺) would be expected at m/z 189 and 191, corresponding to the 79Br and 81Br isotopes. Key fragmentation pathways would likely involve:

Loss of CO: A common fragmentation for pyrimidinols and other heterocyclic compounds containing a carbonyl or hydroxyl group is the loss of a neutral carbon monoxide molecule, which would lead to fragment ions at m/z 161 and 163.

Loss of Br: Cleavage of the C-Br bond would result in a fragment ion corresponding to the loss of a bromine radical, leading to a peak at m/z 110.

Ring Cleavage: The pyrimidine ring can undergo complex fragmentation, often initiated by the loss of small, stable molecules like HCN or N2.

A plausible fragmentation cascade could initiate with the loss of CO followed by the elimination of HCN, leading to smaller, stable fragment ions. The presence of the amino group can also influence fragmentation, potentially leading to the loss of NH2 or related nitrogen-containing fragments.

X-ray Crystallography and Solid-State Analysis

The study of a compound in its solid state through X-ray crystallography provides definitive information about its three-dimensional molecular structure, as well as how the molecules arrange themselves in a crystal lattice. It is important to note that while detailed crystallographic data for the closely related compound 2-Amino-5-bromo-6-methyl-4-pyrimidinol is available, specific experimental data for This compound is not present in the reviewed scientific literature. The following sections are based on the analysis of the methylated analogue, and it should be highlighted that the presence of the methyl group at the 6-position will influence the crystal packing and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD)

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a crystalline solid. For the analogue, 2-Amino-5-bromo-6-methyl-4-pyrimidinol, SCXRD analysis was performed on a monohydrate organic salt it formed with 2,3-pyrazinedicarboxylic acid. researchgate.net This study revealed that the salt crystallizes in the orthorhombic space group P212121. researchgate.net

The analysis provides exact bond lengths, bond angles, and torsion angles, confirming the pyrimidine ring structure and the positions of the amino, bromo, and hydroxyl substituents. Such data is fundamental for understanding the molecule's geometry and electronic properties.

Table 2: Crystallographic Data for the Salt of 2-Amino-5-bromo-6-methyl-4-pyrimidinol

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This table is based on data for a salt of the methylated analogue and is for illustrative purposes. researchgate.net

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These interactions dictate the physical properties of the solid, such as melting point and solubility. For the salt of 2-Amino-5-bromo-6-methyl-4-pyrimidinol, the crystal structure is stabilized by a variety of non-covalent interactions. researchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For the salt of 2-Amino-5-bromo-6-methyl-4-pyrimidinol, this analysis was used to characterize the non-covalent interactions and their relative contributions to the crystal packing. researchgate.net

The analysis generates a 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions appear as distinct patterns on this plot, allowing for their quantitative assessment.

For pyrimidine derivatives, the fingerprint plots typically show significant contributions from H···H, N···H, O···H, and Br···H contacts. researchgate.netmdpi.com The relative percentages of these contacts provide a clear picture of the forces governing the crystal packing. For instance, sharp spikes in the plot at short distances indicate strong hydrogen bonding, while more diffuse regions correspond to weaker van der Waals interactions.

Table 3: Intermolecular Contacts and Their Contributions in Related Pyrimidine Derivatives

| Interaction Type | Typical Contribution (%) |

|---|---|

| H···H | 30 - 40 |

| O···H/H···O | 15 - 20 |

| N···H/H···N | 10 - 15 |

| Br···H/H···Br | 10 - 12 |

| C···H/H···C | 10 - 15 |

This table presents typical data for brominated pyrimidine derivatives and is for illustrative purposes. mdpi.com

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of pyrimidine (B1678525) derivatives. nih.gov Calculations are often performed using the B3LYP functional combined with basis sets like 6-311++G(d,p) to ensure a high level of accuracy in the predicted properties. nih.govnih.gov

Geometry Optimization and Electronic Structure

The first step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. nih.gov For the related compound 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) (ABrMP), DFT calculations have been used to determine its optimized structural parameters. nih.gov These calculations provide precise bond lengths and angles, which are in good agreement with experimental data where available.

Table 1: Selected Optimized Geometrical Parameters for a Pyrimidinol Analog (Note: Data is for the structural analog 2-amino-5-bromo-6-methyl-4-pyrimidinol)

| Parameter | Calculated Value (Å or °) | Reference |

|---|---|---|

| C-Br Bond Length | 1.895 | nih.gov |

| C-O Bond Length | 1.238 | nih.gov |

| N-H Bond Length (Amino Group) | 1.012, 1.015 | nih.gov |

| C-N-C Bond Angle | 117.5 | nih.gov |

| Br-C-C Bond Angle | 118.9 | nih.gov |

The electronic structure of these compounds is significantly influenced by the substituents on the pyrimidine ring. The presence of a bromine atom and an amino group alters the electron density distribution across the molecule.

Vibrational Frequency Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a key technique for identifying functional groups and confirming molecular structure. nih.gov DFT calculations are used to compute the harmonic vibrational frequencies, which are then compared with experimental spectra. nih.gov For ABrMP, the calculated vibrational frequencies show good agreement with the experimental FT-IR and FT-Raman spectra after scaling. nih.govnih.gov This correlation allows for the precise assignment of vibrational modes to specific bonds and functional groups within the molecule. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Pyrimidinol Analog (Note: Data is for the structural analog 2-amino-5-bromo-6-methyl-4-pyrimidinol)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Reference |

|---|---|---|---|---|

| O-H Stretch | 3443 | - | 3440 | nih.gov |

| N-H₂ Asymmetric Stretch | 3350 | 3348 | 3351 | nih.gov |

| N-H₂ Symmetric Stretch | 3250 | 3245 | 3248 | nih.gov |

| C=O Stretch | 1680 | 1675 | 1678 | nih.gov |

| C-Br Stretch | 606 | 605 | 608 | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) indicates the molecule's kinetic stability and the ease with which it can undergo electronic transitions. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov For ABrMP, the calculated HOMO and LUMO energies reveal that charge transfer primarily occurs within the molecule. nih.govnih.gov The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 3: FMO Properties of a Pyrimidinol Analog (Note: Data is for the structural analog 2-amino-5-bromo-6-methyl-4-pyrimidinol)

| Parameter | Energy (eV) | Reference |

|---|---|---|

| E_HOMO | -6.45 | nih.gov |

| E_LUMO | -1.89 | nih.gov |

| Energy Gap (ΔE) | 4.56 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. uni-muenchen.de These maps are used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.comwalisongo.ac.id For pyrimidine derivatives, the nitrogen atoms of the ring and the oxygen atom of the hydroxyl/carbonyl group are typically the most negative regions, indicating they are primary sites for protonation and hydrogen bonding. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Table 4: Key NBO Interactions and Stabilization Energies (E(2)) for a Pyrimidinol Analog (Note: Data is for the structural analog 2-amino-5-bromo-6-methyl-4-pyrimidinol)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|

| LP(1) N7 | π(C8-N9) | 45.82 | nih.gov |

| LP(1) N10 | π(C5-C8) | 38.15 | nih.gov |

| π(C5-C8) | π*(C4-N9) | 20.77 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the physicochemical properties of a series of compounds with their biological activities. scielo.brnih.gov While specific QSAR models for 2-Amino-5-bromo-4-pyrimidinol are not extensively reported, studies on broader classes of pyrimidine derivatives are common and provide valuable frameworks for understanding its potential activities. scielo.brnih.gov

These studies build mathematical models, often using multiple linear regression (MLR) or artificial neural networks (ANN), to predict the activity of new compounds. scielo.brnih.gov The models use molecular descriptors that quantify various properties like hydrophobicity, electronic effects (e.g., LUMO energy), and steric parameters. scielo.brdergipark.org.tr For example, QSAR models for pyrimidine derivatives have been developed to predict their larvicidal activity against Aedes aegypti, anticancer activity, and inhibitory effects on enzymes like human dihydroorotate (B8406146) dehydrogenase (DHODH). scielo.brnih.govnih.gov These studies have shown that properties such as the charge on specific atoms and the energy of the LUMO can be critical for biological activity. dergipark.org.tr The addition of electron-donating groups, including amino and hydroxyl groups, and halogens like bromine, has been shown to enhance the antimalarial activity in some pyrimidine series. dergipark.org.tr Such findings are crucial for the rational design of new, more potent pyrimidine-based therapeutic agents. mdpi.comnih.gov

2D-QSAR Methodologies (e.g., HQSAR)

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) studies correlate the physicochemical properties of compounds with their biological activities. One prominent 2D-QSAR method is Hologram QSAR (HQSAR), which uses molecular holograms—2D fingerprints that encode the frequency of various molecular fragments—to generate predictive models.

While specific HQSAR studies focused solely on this compound are not extensively detailed in available research, the methodology is widely applied to heterocyclic compounds. For pyrimidine derivatives, an HQSAR model would involve generating fragment fingerprints for a series of related molecules and correlating these with their measured biological activities, such as antiviral or kinase inhibitory effects. This allows for the prediction of activity for new, untested analogs and identifies key structural fragments that contribute positively or negatively to the desired biological outcome.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods provide a more detailed understanding by considering the three-dimensional properties of molecules.

Comparative Molecular Field Analysis (CoMFA) : This technique aligns a series of active molecules and calculates their steric and electrostatic fields at various grid points. The resulting field values are then used to build a QSAR model. For a series of pyrimidinol derivatives, CoMFA could highlight regions where bulky substituents (steric fields) or electron-donating/withdrawing groups (electrostatic fields) enhance or diminish biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA extends the principles of CoMFA by calculating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties influencing activity.

Studies on related heterocyclic structures, such as aryloxypropanolamines, have successfully used CoMFA and CoMSIA to develop highly predictive models (r²test > 0.8) for their biological targets. nih.gov For pyrimidinol derivatives, these models can be visualized as 3D contour maps, guiding medicinal chemists in modifying the lead structure to improve its potency and selectivity. nih.gov

Predictive Models for Biological Activity

The primary output of QSAR studies is the development of robust predictive models. These models are crucial for virtual screening and the rational design of new compounds. For instance, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives were synthesized and evaluated for antiviral activity. researchgate.net A predictive QSAR model based on such a series could:

Forecast the antiviral potency of novel, unsynthesized pyrimidinone analogs.

Identify the key molecular descriptors (e.g., hydrophobicity, specific atom contributions) that govern the activity.

Prioritize which compounds to synthesize and test, thereby saving time and resources.

These models are fundamental in modern medicinal chemistry for transforming a lead compound like this compound into a potential drug candidate.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the mechanism of action at a molecular level.

Ligand-Protein Binding Mode Analysis

Docking simulations are used to analyze how this compound and its analogs fit into the active site of a target protein. For example, in studies of related aminopyrimidine derivatives as fibroblast growth factor receptor 4 (FGFR4) inhibitors, molecular docking was used to elucidate the binding mode. nih.gov Such an analysis for a pyrimidinol derivative would typically reveal:

The key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

The binding energy, which provides an estimate of the ligand's affinity for the protein.

Docking studies on related molecules like 2-amino 5-methyl pyridine (B92270) have reported specific binding energies, which are crucial for comparing the affinity of different ligands. researchgate.netresearchgate.net

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Source |

| 2-Amino 5-Methyl Pyridine | Rigid Protein Receptors | -3.32 | researchgate.netresearchgate.net |

| 2-amino-5-fluoro-6-methyl-4-pyrimidinol | UBE2C | -5.62 | scispace.com |

This table presents data for related compounds to illustrate typical results from molecular docking studies.

Interaction with Active Site Residues

A critical aspect of docking analysis is identifying the specific amino acid residues in the protein's active site that interact with the ligand. For pyrimidine derivatives, key interactions often involve:

Hydrogen Bonding : The amino group at the C2 position and the hydroxyl group at the C4 position of this compound are prime candidates for forming hydrogen bonds with polar residues in the active site.

Halogen Bonding : The bromine atom at the C5 position can participate in halogen bonds, a type of non-covalent interaction that can significantly contribute to binding affinity and specificity.

Steric Interactions : In studies on FGFR inhibitors, the presence of methyl groups on the pyrimidine ring was shown to cause steric clashes with certain residues (e.g., Glu562 in FGFR1), which helped explain the compound's selectivity for other receptor subtypes. nih.gov

Understanding these specific interactions is vital for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose and to explore the conformational landscape of the complex.

An MD simulation of a this compound derivative bound to its protein target would involve:

Placing the docked complex in a simulated physiological environment (a box of water molecules and ions).

Calculating the forces between all atoms and solving Newton's equations of motion to simulate their movement over a period of nanoseconds to microseconds.

Analyzing the resulting trajectory to assess the stability of the ligand's position and its key interactions with active site residues over time.

These simulations can confirm whether the crucial hydrogen bonds and other interactions predicted by docking are maintained, providing greater confidence in the proposed binding mode. Although specific MD studies on this compound are not prominent in the literature, this technique is a standard and powerful tool for validating and refining docking results in drug discovery projects involving similar molecules.

System Stability and Conformational Dynamics

The stability of a molecular system and its conformational dynamics are fundamental aspects explored through computational methods. These studies determine the most stable three-dimensional arrangement of atoms (conformers) and the energy barriers between different conformations.

Detailed research on the conformational stability of the closely related analog, 2-amino-5-bromo-6-methyl-4-pyrimidinol (ABrMP), has been conducted using Density Functional Theory (DFT) methods, such as B3LYP and LSDA with a 6-311++G(d,p) basis set. nih.gov Such studies calculate the geometric structure and vibrational frequencies to ensure the molecule resides at a true energy minimum. nih.gov Analysis of the potential energy surface helps identify the most stable conformer, which is crucial for understanding the molecule's behavior and reactivity. nih.govresearchgate.net The dynamics of the system, including how the molecule vibrates and potentially changes shape, are assessed through vibrational spectral analysis (FT-IR and FT-Raman), where calculated frequencies are compared with experimental results for validation. nih.govresearchgate.net

| Computational Method | Basis Set | Properties Calculated | Reference |

|---|---|---|---|

| DFT (B3LYP, LSDA) | 6-311++G(d,p) | Geometrical structure, vibrational frequencies, conformational stability | nih.gov |

| DFT | 6-311++G(**) | Optimized geometry, harmonic vibrational frequencies, NMR chemical shifts | researchgate.net |

Binding Free Energy Calculations (e.g., MM-PBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) is a widely used method to estimate the binding free energy of a ligand to its receptor. pkusz.edu.cnnih.gov This calculation is critical in drug discovery for ranking potential drug candidates based on their binding affinity. The method combines molecular mechanics energy calculations with continuum solvation models. pkusz.edu.cnambermd.org

The total binding free energy (ΔG_bind) is calculated by considering the difference in the free energies of the protein-ligand complex, the protein, and the ligand. The calculation is typically broken down into several components:

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

Solvation Free Energy (ΔG_solv): This term is further divided into a polar component, calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and a non-polar component, typically estimated from the solvent-accessible surface area (SASA). nih.govambermd.org

Entropic Contribution (-TΔS): This term accounts for the change in conformational entropy upon binding, which is computationally demanding and often omitted when comparing similar ligands. ambermd.org

While no specific MM-PBSA studies involving this compound have been reported in the search results, this methodology would be essential to evaluate its potential as an inhibitor for a specific biological target. The accuracy of MM-PBSA can be sensitive to parameters like the force field, atomic charges, and the dielectric constant used in the calculations. pkusz.edu.cnnih.gov

| Energy Component | Description | Typical Calculation Method |

|---|---|---|

| ΔE_MM (Molecular Mechanics) | Sum of intermolecular van der Waals and electrostatic energies in the gas phase. | Standard molecular mechanics force fields (e.g., AMBER). ambermd.orgresearchgate.net |

| ΔG_pol (Polar Solvation) | The energy required to transfer the solute from a vacuum to a polar solvent. | Solving the Poisson-Boltzmann (PB) or Generalized Born (GB) equation. nih.gov |

| ΔG_nonpol (Non-polar Solvation) | Energy related to cavity formation and van der Waals interactions with the solvent. | Proportional to the Solvent Accessible Surface Area (SASA). pkusz.edu.cn |

| -TΔS (Entropy) | Change in conformational freedom of the ligand and protein upon binding. | Normal-mode analysis or quasi-harmonic approximation (computationally expensive). ambermd.org |

Solvent Accessible Surface Area (SASA) and Radius of Gyration (Rg)

Solvent Accessible Surface Area (SASA) and Radius of Gyration (Rg) are two key structural parameters often analyzed from molecular dynamics (MD) simulation trajectories to understand the conformational behavior of a molecule or a protein-ligand complex.

Solvent Accessible Surface Area (SASA): This parameter measures the surface area of a molecule that is accessible to a solvent. github.ionih.gov In the context of protein-ligand binding, a decrease in SASA often indicates that the ligand has bound within a binding pocket, shielding it from the solvent. For a molecule in solution, fluctuations in SASA can reveal dynamic changes in its conformation. figshare.com The calculation involves rolling a probe sphere, representing a solvent molecule, over the van der Waals surface of the molecule. nih.govmdtraj.org

Analysis of SASA and Rg over a simulation trajectory provides insights into the structural stability and dynamic changes of the system, such as a protein in its unbound state versus when it is complexed with a ligand like this compound. figshare.com

| Parameter | Definition | Significance in Molecular Simulations |

|---|---|---|

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that can be contacted by a solvent probe. nih.gov | Indicates changes in solvent exposure, ligand binding, and protein folding/unfolding. figshare.com |

| Radius of Gyration (Rg) | The root-mean-square distance of the atoms from their common center of mass. github.io | Measures the overall compactness and structural stability of a molecule or complex over time. figshare.com |

Free Energy Landscape (FEL) Analysis

Free Energy Landscape (FEL) analysis is a powerful technique used to explore the conformational space sampled during a molecular dynamics simulation and to identify the stable and metastable states of a system. github.comnih.gov The landscape is a plot of the Gibbs free energy as a function of one or more reaction coordinates, which are typically principal components (PCs) derived from a Principal Component Analysis (PCA) of the simulation trajectory. chemrxiv.orggoogle.com

The resulting FEL map shows basins (valleys) of low energy, which correspond to the most stable or frequently visited conformational states of the molecule or complex. chemrxiv.orgresearchgate.net The energy barriers between these basins represent the energy required to transition from one state to another. By identifying the global minimum energy conformation from the FEL, researchers can extract the most representative and stable structure of the system during the simulation. chemrxiv.orgresearchgate.net This analysis is invaluable for understanding complex biomolecular processes like protein folding and ligand binding. github.comnih.gov

| Element | Description | Interpretation |

|---|---|---|

| Reaction Coordinates (e.g., PC1, PC2) | Collective variables that describe the principal motions or structural changes of the system during the simulation. github.com | The axes of the landscape, representing the dimensions of conformational space being explored. |

| Energy Basins (Valleys) | Regions on the landscape with low free energy (often colored blue or purple). chemrxiv.org | Represent stable or metastable conformational states that the system frequently adopts. |

| Energy Barriers (Hills) | Regions of high free energy that separate the basins. | Represent the transitional states between stable conformations; the height indicates the difficulty of transitioning. |

| Global Minimum | The lowest point in the deepest energy basin on the entire landscape. chemrxiv.org | Corresponds to the most stable and probable conformation of the system under the simulation conditions. researchgate.net |

Pharmacological and Biological Research Applications

Anticancer Activity and Mechanisms

Derivatives of 2-amino-5-bromo-4-pyrimidinol have demonstrated significant antiproliferative effects against various cancer cell lines. The anticancer activity of these compounds is often multifaceted, involving the inhibition of critical enzymes, induction of programmed cell death (apoptosis), disruption of the cell division cycle, and interaction with cellular DNA. rsc.org

Kinases are a class of enzymes that play a crucial role in cell signaling and are frequently overexpressed or mutated in cancer cells, leading to uncontrolled cell growth. drugbank.com Pyrimidine (B1678525) derivatives have been extensively studied as kinase inhibitors. ontosight.ai

Many kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP), the energy currency of the cell, for binding to the active site of the kinase. This competitive inhibition blocks the kinase's activity and disrupts the signaling pathways it controls. Derivatives of this compound have been investigated as ATP-competitive inhibitors of various kinases. ontosight.ai For instance, research on related pyrimidine structures has shown that they can be designed to target the ATP-binding pocket of kinases like Aurora kinases, which are key regulators of mitosis. nih.govnih.gov

Table 1: Kinases Targeted by this compound Derivatives and Related Compounds This table is for illustrative purposes and may not be exhaustive.

| Kinase Target | Therapeutic Relevance |

|---|---|

| EGFR (Epidermal Growth Factor Receptor) | Lung Cancer, Colorectal Cancer |

| FAK (Focal Adhesion Kinase) | Metastasis, Cell Migration |

| Aurora Kinase | Mitosis, Cell Division |

| PLK (Polo-like Kinase) | Cell Cycle Control |

| SRC (Proto-oncogene tyrosine-protein kinase) | Cell Growth and Proliferation |

| BTK (Bruton's Tyrosine Kinase) | B-cell Malignancies |

| JAK (Janus Kinase) | Inflammatory Diseases, Myeloproliferative Neoplasms |

Apoptosis is a natural and controlled process of programmed cell death that is essential for normal development and tissue homeostasis. mdpi.com Cancer cells often evade apoptosis, leading to their uncontrolled proliferation. A key strategy in cancer therapy is to induce apoptosis in tumor cells.

Derivatives of this compound have been shown to trigger apoptosis through various mechanisms. These include the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. rsc.orgnih.gov Specifically, these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1. rsc.orgnih.govmdpi.com This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, activating a cascade of enzymes called caspases. mdpi.comnih.gov Activated caspase-3, an executioner caspase, then cleaves key cellular substrates, including PARP (Poly (ADP-ribose) polymerase), ultimately leading to cell death. nih.govmdpi.com

Table 2: Key Proteins Involved in Apoptosis Modulated by this compound Derivatives

| Protein | Function | Effect of Compound |

|---|---|---|

| Bax | Pro-apoptotic | Upregulation rsc.orgnih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation rsc.orgnih.gov |

| Mcl-1 | Anti-apoptotic | Downregulation nih.govmdpi.com |

| Caspase-3 | Executioner caspase | Activation mdpi.comnih.gov |

| PARP | DNA repair enzyme | Cleavage nih.gov |

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. ijbs.com Many anticancer agents exert their effects by causing cell cycle arrest at specific phases, preventing cancer cells from dividing.

Studies on pyrimidine derivatives have demonstrated their ability to induce cell cycle arrest at various phases, including G0/G1, S, and G2/M. rsc.orgijbs.commdpi.com For example, some derivatives have been shown to cause an accumulation of cells in the S phase, while others lead to arrest in the G2/M phase. rsc.orgnih.gov This arrest is often mediated by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). ijbs.com

The DNA within a cell contains the genetic instructions for its growth and function. Targeting DNA is a well-established strategy in cancer chemotherapy.

Topoisomerase IIα is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by managing DNA topology. nih.gov Inhibition of this enzyme can lead to DNA damage and ultimately, cell death. nih.gov Certain pyrimidine-based compounds have been identified as inhibitors of topoisomerase IIα. rjsocmed.combiomolther.org These inhibitors can act as "poisons" by stabilizing the transient complex between the enzyme and DNA, leading to double-strand breaks. nih.gov Alternatively, they can act as catalytic inhibitors, preventing the enzyme from carrying out its function without trapping the complex. biomolther.org

Some small molecules can insert themselves between the base pairs of the DNA double helix, a process known as DNA intercalation. nih.gov This can distort the DNA structure, interfering with processes like replication and transcription, and can also inhibit the activity of enzymes like topoisomerases. nih.govresearchgate.net

Cellular signaling pathways are complex networks that control fundamental cellular processes. Aberrant signaling is a common feature of cancer.

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. mdpi.comcreative-diagnostics.com However, its abnormal activation is implicated in the development and progression of various cancers. nih.govwebpathology.com The canonical Wnt pathway involves the stabilization and nuclear translocation of β-catenin, which then activates target genes involved in cell proliferation. webpathology.com Some therapeutic strategies aim to inhibit this pathway to curb cancer growth. mdpi.com Research into pyrimidine derivatives and other small molecules has explored their potential to modulate the Wnt signaling pathway. nih.gov

In Vitro Cytotoxicity

While the broader class of pyrimidinone compounds has been evaluated for antitumor activities, specific in vitro cytotoxicity data for this compound against a wide range of cancer cell lines is limited in publicly available research.

Studies on related analogs, such as 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (Bropirimine), have shown that these molecules possess antiproliferative effects in various cancer cell lines. chemicalbook.com Another analog, 2-amino-5-bromo-6-(3-fluorophenyl)-4(3H)pyrimidinone (ABMFPP), was found to be relatively non-toxic in vitro towards murine L1210 leukemia cells, with a 50% inhibitory concentration (IC50) greater than 50 µg/ml. nih.gov However, this same compound displayed anti-B16 melanoma activity in vivo, suggesting its antitumor effects may be mediated through host immune responses rather than direct cytotoxicity. nih.gov

Research has been conducted on the in vivo antitumor activity of 2-Amino-5-bromo-6-methyl-4-pyrimidinone (ABMP), which was found to be less effective at reducing artificial lung metastases of murine tumors (NFSa, FSa, or MCa-K) compared to its 6-phenyl analogs. oup.comresearchgate.net These studies, while relevant to oncology, investigate the compound's effect within a biological system rather than its direct cytotoxic effect on isolated cancer cells.

Specific data regarding the in vitro cytotoxicity of this compound against cell lines such as LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1, SKOV-3, HCT 116, and HepG2 is not extensively detailed in the reviewed scientific literature.

Antimicrobial Activity

The pyrimidine nucleus is a core structure in many compounds exhibiting a wide range of biological activities, including antimicrobial effects. innovareacademics.inresearchgate.netgsconlinepress.com Numerous pyrimidine derivatives have been synthesized and tested for activity against various pathogens. nih.govwjarr.com

While the pyrimidine class of compounds is known to possess antibacterial properties, specific data detailing the activity of this compound or its 6-methyl analog against Escherichia coli, Staphylococcus aureus, or Methicillin-Resistant Staphylococcus aureus (MRSA) is not prominently available in the reviewed literature. General reviews confirm that various substituted pyrimidines show activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, but specific minimum inhibitory concentration (MIC) values or zone of inhibition data for the target compound are not provided. innovareacademics.innih.gov

Similar to its antibacterial profile, the general class of pyrimidine derivatives has been reported to have antifungal potential. innovareacademics.inresearchgate.netgsconlinepress.com However, specific studies detailing the efficacy of this compound against fungal strains such as Aspergillus flavus or Fusarium moniliforme are not found in the analyzed research. Reports on other pyrimidine derivatives show activity against fungi like Aspergillus niger and Candida albicans. researchgate.netwjarr.com

Antiviral Activity

The antiviral properties of this compound analogs, particularly the 6-methyl derivative (ABMP) and 6-phenyl derivative (Bropirimine), are well-documented. These compounds primarily exert their effects through the induction of interferons and the modulation of the host immune response.

Research has demonstrated that 2-Amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) (ABMP) is an effective inducer of interferon. sigmaaldrich.com

In Mice : When administered to mice, either orally or parenterally, ABMP induced high levels of circulating interferon. researchgate.net Peak serum interferon titers were observed between 6 and 12 hours after the drug was administered. researchgate.net Its 6-phenyl analog, Bropirimine, is also a known potent interferon inducer in several animal species, including mice, cats, and cattle. chemicalbook.comeur.nlnih.gov

In Organ Cultures : In vitro studies have shown that ABMP is active in murine thymus and spleen organ cultures, stimulating interferon production. oup.com The interferon response induced by ABMP and its 6-phenyl analog appears to originate from a cell population in the thymus and spleen that is resistant to anti-lymphocyte serum but sensitive to radiation. oup.com

The interferon-inducing capability of these pyrimidinone compounds translates to significant protective effects against various viral challenges in animal models.

Semliki Forest Virus : Analogs of 2-amino-5-bromo-4-pyrimidinone have demonstrated potent antiviral activity against Semliki Forest virus. researchgate.net

Encephalomyocarditis Virus (EMCV) : Repeated doses of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) protected mice against challenge with encephalomyocarditis virus. researchgate.net

Herpes Simplex Type 1 (HSV-1) : An analog study of 2-amino-5-substituted-6-arylpyrimidinones revealed that certain mono- and difluorophenyl derivatives were potent antiviral agents against Herpes Simplex Type 1. researchgate.net

Immunomodulatory Effects

Derivatives of the 2-amino-4-pyrimidinol core structure have demonstrated significant immunomodulatory properties. A notable example is Bropirimine, an orally active immunostimulant. Research has shown that Bropirimine can induce the production of both alpha and beta interferons. This activity enhances the function of natural killer (NK) cells, which are crucial components of the innate immune system responsible for targeting and destroying virally infected cells and tumor cells.

In preclinical models, Bropirimine has exhibited antiproliferative effects in various cancer cell lines and has been shown to inhibit tumor growth in vivo. Furthermore, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for human multiple sclerosis, Bropirimine delayed the onset and progression of the disease while increasing plasma interferon levels. These findings underscore the potential of pyrimidine derivatives in modulating immune responses for therapeutic benefit.

Other Potential Therapeutic Applications

The versatility of the pyrimidine scaffold has led to the exploration of its derivatives in a multitude of therapeutic areas.

GnRH Receptor Antagonists: Certain mono- and diaminopyrimidine derivatives have been identified as potent antagonists of the gonadotropin-releasing hormone (GnRH) receptor. nih.gov These nonpeptide compounds competitively inhibit the binding of GnRH, thereby suppressing the release of luteinizing hormone (LH) and testosterone. nih.gov This mechanism of action makes them promising candidates for treating hormone-dependent diseases such as prostate cancer. nih.govnih.gov For instance, the thieno[2,3-d]pyrimidine-2,4-dione derivative, 21a, has shown high potency as a GnRH receptor antagonist with good oral bioavailability. nih.govebi.ac.uk

Neurodegenerative Diseases: Pyrimidine derivatives are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. ontosight.airesearchgate.net The therapeutic strategy often involves targeting key enzymes or pathways implicated in these diseases. For example, some pyrimidine derivatives have been found to inhibit monoamine oxidase and acetylcholinesterase, both of which are targets in Alzheimer's disease treatment. nih.gov Triazolopyrimidine compounds that can cross the blood-brain barrier have been shown to stabilize microtubules, reduce neuronal cell death, and attenuate the formation of tau tangles and amyloid plaques in mouse models of Alzheimer's disease. technologypublisher.com The pyrimidine core is also being used to develop inhibitors for kinases like TBK1, which are genetically linked to neurodegenerative conditions. acs.org

Anti-inflammatory: The anti-inflammatory properties of pyrimidine derivatives are well-documented. rsc.orgscirp.org These compounds can inhibit key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines. rsc.orgnih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov Several pyrimidine-based drugs, including proquazone (B1679723) and epirizole, have been approved for clinical use as anti-inflammatory agents. nih.gov

Hypnotic: Pyrimidine derivatives have a long history of use as hypnotic agents for the nervous system. researchgate.netimist.ma The barbituric acid nucleus, a pyrimidine derivative, is a classic example. researchgate.net More recent research has focused on developing novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as sedative-hypnotic agents. nih.govresearchgate.net For instance, compound 4l, a fusion of pyrimidine and carbazole (B46965) or benzothiazole, has displayed excellent sedative and hypnotic properties in vivo, with a mechanism involving the cAMP/PKA/CREB signaling pathway. nih.gov

Antitubercular: With the rise of drug-resistant Mycobacterium tuberculosis strains, there is a critical need for new antitubercular agents. mmsl.cz Pyrimidine derivatives have emerged as a promising class of compounds, with some entering clinical trials. nih.gov These compounds can target various essential enzymes in the bacteria. For example, some derivatives have been designed to inhibit thymidine (B127349) monophosphate kinase of M. tuberculosis (TMPKmt). jmbfs.orgucl.ac.uk Ceritinib, a pyrimidine derivative, was identified as having activity against Mtb H37Ra and its derivatives have shown potent in vivo efficacy. nih.gov

Antidiabetic: Pyrimidine derivatives are being explored as multifaceted antidiabetic agents. nih.gov They can target several pathways involved in diabetes, including the inhibition of α-glucosidase and α-amylase, which are key enzymes in carbohydrate digestion. mdpi.comscilit.com Some pyrimidine-fused heterocyclic compounds have demonstrated selective inhibitory activity against α-glucosidase. nih.gov Additionally, pyrimidine derivatives have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors, a major class of oral antidiabetic drugs. pnrjournal.comremedypublications.com

Anti-malarial: Pyrimidine derivatives are crucial components in the fight against malaria. gsconlinepress.comresearchgate.net They often target the dihydrofolate reductase (DHFR) enzyme in the Plasmodium falciparum parasite, which is essential for its survival. gsconlinepress.comdergipark.org.tr Pyrimethamine is a well-known antimalarial drug based on the pyrimidine scaffold. rsc.org Ongoing research focuses on developing new pyrimidine-based compounds to combat drug-resistant malaria strains. rsc.orgrsc.org

Anti-HIV: The pyrimidine nucleus is a versatile core in the development of antiretroviral agents. mdpi.com Many pyrimidine derivatives, particularly nucleoside analogs, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). tandfonline.comacs.orgresearchgate.net These compounds bind to the allosteric site of the HIV reverse transcriptase enzyme, inhibiting viral replication. tandfonline.com Diarylpyrimidine (DAPY) derivatives, such as etravirine (B1671769) and rilpivirine, represent a generation of NNRTIs with high potency against wild-type and mutant HIV strains. tandfonline.com

Diuretic and Cardiovascular: Certain pyrimidine derivatives have been investigated for their effects on the cardiovascular system. ontosight.ai Some dihydropyrimidine (B8664642) derivatives act as calcium channel blockers, which can help manage hypertension. researchgate.net The pyrimido-pyrimidine derivative RA642 has been shown to exert beneficial cardiovascular actions in endotoxin (B1171834) shock models by restoring blood flow to vital organs. nih.gov It appears to stimulate sympathetic cardiovascular centers in the medulla oblongata. nih.gov Conversely, another pyrimidine derivative, 4CPTP, has demonstrated negative inotropic and chronotropic effects, along with hypotensive action in animal models. indexcopernicus.com

The diverse therapeutic potential of pyrimidine derivatives is summarized in the table below.

| Therapeutic Application | Research Findings on Pyrimidine Derivatives |

| GnRH Receptor Antagonists | Potently displace radiolabeled GnRH analogues and suppress LH and testosterone. nih.gov |

| Neurodegenerative Diseases | Inhibit enzymes like monoamine oxidase and acetylcholinesterase; stabilize microtubules and reduce amyloid plaques. nih.govtechnologypublisher.com |

| Anti-inflammatory | Inhibit inflammatory mediators like PGE2 and NO, often through COX enzyme inhibition. rsc.orgnih.gov |

| Hypnotic | Act as central nervous system depressants; newer derivatives show potent sedative-hypnotic effects. researchgate.netnih.gov |

| Antitubercular | Inhibit essential mycobacterial enzymes like TMPKmt and show in vivo efficacy against M. tuberculosis. jmbfs.orgnih.gov |

| Antidiabetic | Inhibit α-glucosidase, α-amylase, and DPP-IV. nih.govmdpi.compnrjournal.com |

| Anti-malarial | Target the parasite's dihydrofolate reductase (DHFR) enzyme. gsconlinepress.comdergipark.org.tr |

| Anti-HIV | Act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comtandfonline.com |

| Diuretic & Cardiovascular | Can act as calcium channel blockers or stimulate sympathetic cardiovascular centers. researchgate.netnih.gov |

Enzymatic Inhibition Beyond Kinases

The inhibitory action of pyrimidine derivatives extends to a variety of enzymes beyond the kinase family, highlighting their broad biological activity.

Ribonuclease H: While not a direct target, the inhibition of HIV reverse transcriptase, which has a Ribonuclease H domain, by pyrimidine derivatives is a key mechanism in their anti-HIV activity. mdpi.com By inhibiting this enzyme, they prevent the replication of the viral genome. researchgate.net

Cyclooxygenase (COX): As mentioned in the anti-inflammatory section, pyrimidine derivatives are effective inhibitors of COX enzymes. nih.gov Some have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov

5-LOX: While direct and specific data on 5-lipoxygenase (5-LOX) inhibition by this compound derivatives is limited in the provided context, the broader anti-inflammatory profile of pyrimidines suggests potential interactions with various inflammatory pathways, which can include the leukotriene pathway where 5-LOX is a key enzyme. rsc.org

α-glucosidase: Pyrimidine derivatives have been identified as potent inhibitors of α-glucosidase. nih.govjocpr.comtandfonline.comnih.govbrieflands.com This inhibition is a key strategy in managing type 2 diabetes by slowing down the absorption of glucose from the gut. brieflands.com Both pyrimidine-fused heterocyclic derivatives and other pyrimidine analogs have shown significant inhibitory activity, with some exhibiting selectivity for α-glucosidase over α-amylase. mdpi.comscilit.comnih.gov

The table below summarizes the enzymatic inhibition by pyrimidine derivatives beyond kinases.

| Enzyme Target | Inhibitory Activity of Pyrimidine Derivatives |

| Ribonuclease H | Indirectly inhibited as part of the anti-HIV activity of reverse transcriptase inhibitors. mdpi.com |

| Cyclooxygenase (COX) | Inhibit both COX-1 and COX-2, with some derivatives showing selectivity for COX-2. nih.govmdpi.comnih.gov |

| α-glucosidase | Potent inhibitors, with some showing selective activity, offering a therapeutic approach for type 2 diabetes. scilit.comnih.govjocpr.comtandfonline.comnih.govbrieflands.com |

Mechanistic and Preclinical Investigations

Molecular Mechanisms of Action

2-Amino-5-bromo-4-pyrimidinol, more commonly known as Bropirimine, is an immunomodulatory compound that exerts its effects through multiple mechanisms. tocris.com Primarily, it is recognized as a synthetic agonist for Toll-like receptor 7 (TLR7), a key component of the innate immune system. medchemexpress.comsigmaaldrich.comfrontiersin.org Activation of TLR7 initiates a signaling cascade, predominantly through the MyD88-dependent pathway, leading to the production of various cytokines. frontiersin.org

A major consequence of Bropirimine's activity is the induction of Type I interferons, specifically interferon-alpha (IFN-α) and interferon-beta (IFN-β). tocris.commedchemexpress.comsigmaaldrich.com These interferons play a crucial role in orchestrating antiviral and antitumor responses. The compound is also known to stimulate other immune cells, including T lymphocytes, and enhance the cytotoxic activity of natural killer (NK) cells and macrophages. sigmaaldrich.comcymitquimica.comkarger.com

While much of its antitumor effect is attributed to this cytokine-mediated immune stimulation, some studies suggest that Bropirimine may also possess direct antitumor properties, independent of its role as an immune response modifier. karger.comresearchgate.net Research on its activity against bladder cancer cell lines indicated that the compound could directly inhibit colony formation in a dose-dependent manner, an effect that was not enhanced by the presence of peripheral blood mononuclear cells (PBMCs). researchgate.net This suggests a dual mechanism involving both direct inhibition of tumor cell proliferation and indirect, immune-mediated antitumor activity. karger.comresearchgate.net

Protein-Ligand Interactions at the Molecular Level